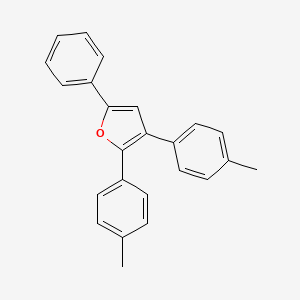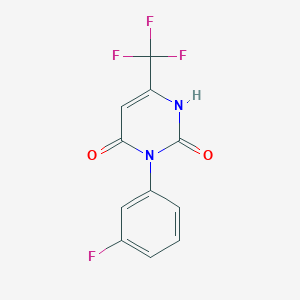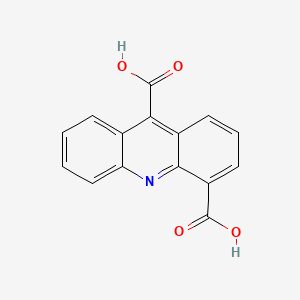
4,9-Acridinedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine-4,9-dicarboxylic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: Acridine-4,9-dicarboxylic acid can be synthesized through various methods. One common approach involves the Ullmann condensation, where a primary amine reacts with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Acridine-4,9-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peroxymonosulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Acridinic acid.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated acridine derivatives.
科学研究应用
Acridine-4,9-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various acridine derivatives with potential pharmaceutical applications.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
作用机制
The primary mechanism of action of acridine-4,9-dicarboxylic acid involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase and telomerase, enzymes crucial for DNA replication and cell division . Additionally, acridine derivatives can interact with various proteins, further influencing cellular processes .
相似化合物的比较
Acridine-4,9-dicarboxylic acid can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with potential anticancer activity.
Uniqueness: Acridine-4,9-dicarboxylic acid stands out due to its dual carboxylic acid groups, which may enhance its ability to form hydrogen bonds and interact with biological targets more effectively compared to other acridine derivatives .
属性
CAS 编号 |
27574-29-4 |
|---|---|
分子式 |
C15H9NO4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
acridine-4,9-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20) |
InChI 键 |
DOZKPGOIZJCCHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



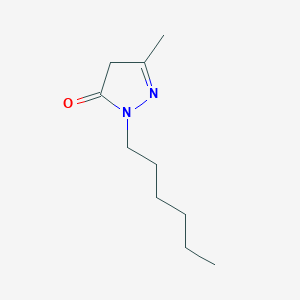
![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
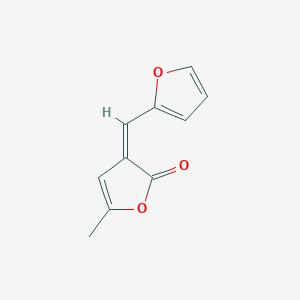
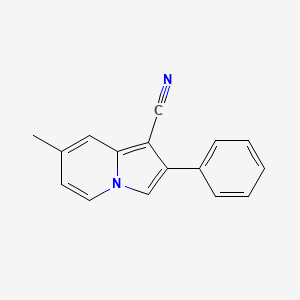
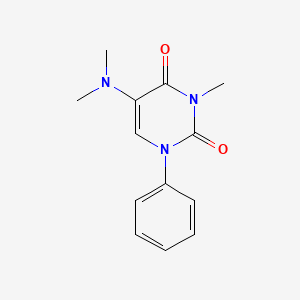
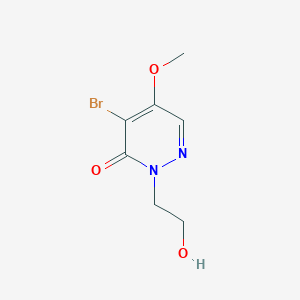
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
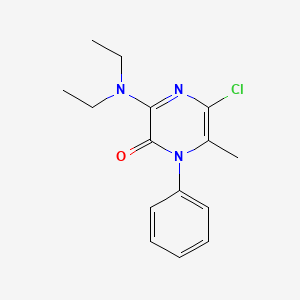
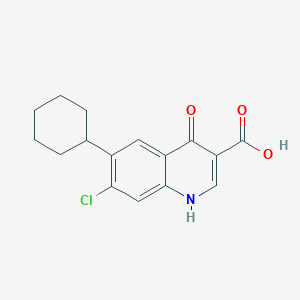
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
